5-Bromo-8-methyl-1,7-naphthyridine
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Overview
Description
5-Bromo-8-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methyl-1,7-naphthyridine typically involves the bromination of 8-methyl-1,7-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methyl-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
5-Bromo-8-methyl-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and sensors for biological studies.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methyl-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-methoxy-1,7-naphthyridine
- 5-Bromo-8-ethyl-1,7-naphthyridine
- 5-Bromo-8-phenyl-1,7-naphthyridine
Uniqueness
5-Bromo-8-methyl-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-bromo-8-methyl-1,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-9-7(3-2-4-11-9)8(10)5-12-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCFMEWJJCELPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1N=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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